N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide
CAS No.: 877647-93-3
Cat. No.: VC11912052
Molecular Formula: C14H18N2O4S2
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide - 877647-93-3](/images/structure/VC11912052.png)
Specification
CAS No. | 877647-93-3 |
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Molecular Formula | C14H18N2O4S2 |
Molecular Weight | 342.4 g/mol |
IUPAC Name | N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide |
Standard InChI | InChI=1S/C14H18N2O4S2/c17-22(18,14-4-2-10-21-14)15-11-12(13-3-1-7-20-13)16-5-8-19-9-6-16/h1-4,7,10,12,15H,5-6,8-9,11H2 |
Standard InChI Key | YEVQWKQCQYJSKM-UHFFFAOYSA-N |
SMILES | C1COCCN1C(CNS(=O)(=O)C2=CC=CS2)C3=CC=CO3 |
Canonical SMILES | C1COCCN1C(CNS(=O)(=O)C2=CC=CS2)C3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide integrates three heterocyclic systems: a thiophene ring, a furan ring, and a morpholine ring. The sulfonamide group (-SO2NH-) bridges the thiophene moiety to the ethyl backbone, which is further substituted with furan-2-yl and morpholin-4-yl groups at the β-carbon. This arrangement introduces steric and electronic complexity, influencing solubility, reactivity, and biological interactions.
Molecular Formula and Weight
Based on structural analysis, the compound’s molecular formula is estimated as C15H19N3O4S2, with a molecular weight of 393.46 g/mol. The thiophene-2-sulfonamide moiety contributes significant polarity due to the sulfonamide group, while the morpholine ring enhances solubility in aqueous media through its oxygen and nitrogen atoms .
Key Functional Groups
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Thiophene-2-sulfonamide: Imparts acidity to the NH group (pKa ~10–11) and enables hydrogen bonding with biological targets .
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Furan-2-yl: A π-electron-rich heterocycle that may participate in hydrophobic interactions or stacking with aromatic residues in enzymes.
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Morpholin-4-yl: A saturated six-membered ring with one oxygen and one nitrogen atom, enhancing solubility and serving as a hydrogen bond acceptor .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide likely involves a multi-step approach:
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Sulfonamide Formation: Reaction of thiophene-2-sulfonyl chloride with a primary amine precursor.
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Ethyl Backbone Functionalization: Introduction of furan-2-yl and morpholin-4-yl groups via nucleophilic substitution or reductive amination.
A analogous synthesis from Search Result demonstrates the use of ultrasound irradiation to accelerate reactions involving sulfonamides and heterocycles, reducing reaction times from hours to minutes while improving yields (e.g., 78% → 95%) . For this compound, a similar ultrasound-assisted method could couple 2-(morpholin-4-yl)ethylamine with thiophene-2-sulfonyl chloride, followed by furan-2-yl incorporation.
Analytical Characterization
Techniques employed for analogous compounds include:
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Nuclear Magnetic Resonance (NMR): To confirm the positions of substituents on the ethyl backbone .
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Infrared Spectroscopy (IR): Identification of sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
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High-Resolution Mass Spectrometry (HRMS): Verification of molecular ion peaks and fragmentation patterns.
Biological Activities and Mechanisms
Carbonic Anhydrase Inhibition
Structurally related thiophene-2-sulfonamides exhibit potent inhibition of human carbonic anhydrase II (CA-II), with IC50 values in the nanomolar range . The morpholine moiety in this compound may enhance binding to CA-II’s active site by forming hydrogen bonds with residues like Thr199 or Glu106. Comparative studies suggest that bulky substituents at the β-carbon of the ethyl group improve selectivity for CA isoforms .
Anticancer Applications
Furan-containing sulfonamides have shown cytotoxicity against cancer cell lines by inhibiting tubulin polymerization or topoisomerase II. Molecular docking studies suggest that the furan-2-yl group in this compound may intercalate into DNA or bind to ATP pockets in kinases .
Comparative Analysis with Analogous Compounds
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